1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid
Description
1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid (CAS: 1119452-27-5) is a piperidine-4-carboxylic acid derivative with a sulfonamide group substituted by a branched aliphatic amine (butyl(ethyl)amino). Its molecular formula is C₁₂H₂₄N₂O₄S, with a molecular weight of 292.40 g/mol .
Propriétés
IUPAC Name |
1-[butyl(ethyl)sulfamoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-3-5-8-13(4-2)19(17,18)14-9-6-11(7-10-14)12(15)16/h11H,3-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONWZKYBISAJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Method 1: Sulfonation of Piperidine Derivatives
Starting Materials : Piperidine derivatives, butyl(ethyl)amine, and sulfonating agents (e.g., chlorosulfonic acid).
-
- Dissolve the piperidine derivative in a suitable solvent (e.g., dichloromethane).
- Slowly add chlorosulfonic acid while maintaining the temperature below 0°C.
- After complete addition, allow the mixture to warm to room temperature and stir for several hours.
- Quench the reaction with water and extract the product using organic solvents.
Yield : Typically high yields (>70%) can be achieved depending on the specific conditions used.
Method 2: N-Alkylation and Carboxylation
Starting Materials : Piperidine, butyl(ethyl)amine, di-tert-butyl dicarbonate (Boc anhydride), and carbon dioxide or a carboxylic acid.
-
- Protect the amine group of piperidine using di-tert-butyl dicarbonate to form a Boc-protected intermediate.
- Conduct an N-alkylation with butyl(ethyl)amine in the presence of a base such as sodium hydride or potassium carbonate.
- Introduce a carboxylic acid or carbon dioxide under pressure to carboxylate the piperidine nitrogen.
Yield : This method can yield products with purities above 95% after purification steps.
Method 3: Direct Synthesis from Precursor Compounds
Starting Materials : Various commercially available piperidine derivatives and amines.
-
- Start with a commercially available piperidine derivative such as N-Boc-piperidine.
- React with butyl(ethyl)amine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Follow up with sulfonation using sulfonating agents in a controlled manner.
Yield : Yields can vary widely based on the reactivity of starting materials but are often above 80%.
The preparation methods for synthesizing 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid have been explored in various studies, highlighting different approaches and their efficiencies:
| Method | Key Features | Yield | Purity |
|---|---|---|---|
| Sulfonation of Piperidine | Direct introduction of sulfonyl group | >70% | Moderate |
| N-Alkylation & Carboxylation | Multi-step synthesis with protection | >95% | High |
| Direct Synthesis from Precursors | Utilizes commercial derivatives | >80% | Variable |
The synthesis of this compound involves various methods that can be tailored based on available materials and desired outcomes. Each method has its advantages regarding yield and purity, making it essential for researchers to choose an appropriate route based on their specific needs in pharmaceutical development.
Analyse Des Réactions Chimiques
1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function . The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Structural and Molecular Analysis
The following table summarizes key structural features and molecular data for the target compound and its analogs:
Physicochemical Properties
- Solubility: The target compound’s aliphatic butyl(ethyl)amino group enhances hydrophilicity compared to aromatic analogs (e.g., 2-fluorobenzyl or nitrophenyl derivatives), which are more lipophilic. However, all compounds share a carboxylic acid group, promoting solubility in polar solvents at basic pH .
- Hydrogen Bonding: The sulfonamide group (–SO₂–N–) in the target compound provides hydrogen-bond acceptor sites, similar to analogs like 1-[4-[(diethylamino)sulfonyl]-2-nitrophenyl]piperidine-4-carboxylic acid . However, aromatic substituents (e.g., nitro groups) introduce additional hydrogen-bond acceptor capacity .
Toxicity and Bioavailability
- The target compound’s moderate lipophilicity (predicted logP ~2.5) may balance membrane permeability and solubility .
- Metabolic Stability : Aliphatic amines (as in the target) are prone to oxidative metabolism, whereas aromatic substituents (e.g., fluorobenzyl in ) may resist degradation, prolonging half-life.
Activité Biologique
1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₄N₂O₄S
- Molecular Weight : 292.4 g/mol
- CAS Number : 1119452-27-5
This compound exhibits various biological activities that can be attributed to its structural properties. The piperidine ring is known for its ability to interact with multiple biological targets, making it a versatile scaffold in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- Cytotoxicity : It has shown promising cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, where it induced apoptosis more effectively than the reference drug bleomycin .
- Mechanism : The compound's structure allows for stable hydrophobic interactions with protein binding sites, enhancing its efficacy as an anticancer agent .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Cholinesterase Inhibition : It demonstrates dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease management .
- Antioxidant Properties : The presence of specific functional groups contributes to its antioxidant capabilities, potentially reducing oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound revealed that it outperformed traditional chemotherapeutics in inducing cell death in specific cancer types. The mechanism involved the activation of apoptotic pathways and inhibition of proliferative signals.
Case Study: Neuroprotection
In neuroprotective studies, the compound was tested against AChE and BuChE, showing significant inhibition that suggests potential use in treating Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability.
Q & A
Q. What are the recommended synthetic routes for 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Core Piperidine Synthesis
Start with 4-piperidinecarboxylic acid as the scaffold. Protect the carboxylic acid group using tert-butoxycarbonyl (Boc) to avoid side reactions during sulfonylation . - Step 2: Sulfonylation
React the Boc-protected piperidine with butyl(ethyl)amine sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) . - Step 3: Deprotection
Remove the Boc group using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C. Purify via recrystallization (ethanol/water) to isolate the final compound. - Optimization Tips :
- Adjust stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) to maximize yield.
- Use low temperatures (-10°C) during sulfonylation to minimize hydrolysis.
Q. How can spectroscopic techniques (IR, NMR, MS) be employed to characterize this compound?
Methodological Answer:
- IR Spectroscopy :
Identify key functional groups: - NMR Analysis :
- ¹H NMR :
- Piperidine ring protons: δ 1.5–2.5 ppm (axial/equatorial H).
- Butyl(ethyl)amino group: δ 0.9–1.4 ppm (CH₃, CH₂).
- ¹³C NMR :
- Sulfonamide sulfur-linked carbons: δ 45–55 ppm.
- Carboxylic acid carbon: δ 170–175 ppm .
- Mass Spectrometry :
Use ESI-MS to confirm molecular weight (expected [M+H]⁺ ~333 g/mol). Fragmentation patterns should show loss of CO₂ (44 amu) from the carboxylic acid group.
Advanced Research Questions
Q. How can computational modeling guide the design of experiments for studying this compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Molecular Docking :
Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on the sulfonamide group’s binding to zinc ions in active sites. - MD Simulations :
Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Thr199 in carbonic anhydrase) . - Validation :
Cross-reference computational predictions with experimental IC₅₀ values from enzyme inhibition assays. Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) .
Q. What experimental strategies resolve contradictions in solubility and bioactivity data across different studies?
Methodological Answer:
- Solubility Conflicts :
- Bioactivity Discrepancies :
- Standardize assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity (≥95% via HPLC).
- Employ orthogonal assays (e.g., fluorescence polarization + ELISA) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
